![molecular formula C20H24N4O5S B2888660 Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 868219-61-8](/img/structure/B2888660.png)

Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

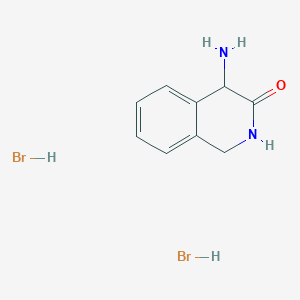

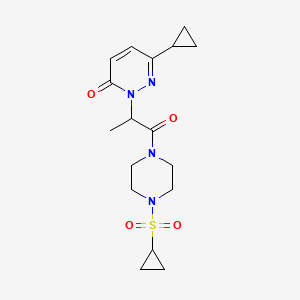

The compound contains several structural components including a piperidine ring, a triazole ring, and a thiazole ring, all of which are common in medicinal chemistry . The presence of the dimethoxyphenyl group suggests that this compound might have interesting biological activities .

Molecular Structure Analysis

The compound has several functional groups that could be involved in interactions with biological targets. These include the piperidine ring, which is a common structural motif in many drugs, and the triazole and thiazole rings, which can act as hydrogen bond acceptors or donors .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of reactions. For instance, triazoles can participate in click reactions, a type of chemical reaction used in bioconjugation .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For instance, the presence of the dimethoxyphenyl group could impact the compound’s lipophilicity, which in turn could affect its pharmacokinetic properties .Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds with structural elements similar to Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate have been synthesized and evaluated for their antimicrobial activities. For instance, novel derivatives have shown significant biological activity against a range of bacteria and fungi, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

Antioxidant Properties

Research on similar compounds has also explored their antioxidant capabilities. Some derivatives have demonstrated good antioxidant activity, suggesting their potential in oxidative stress-related therapeutic applications (Abuelizz, Taie, Marzouk, & Al-Salahi, 2019).

Anticancer Activity

Additionally, certain structurally related compounds have been synthesized and assessed for their anticancer properties. These studies have identified compounds with moderate antitumor potential against various cancer cell lines, offering insights into the design of new anticancer agents (Rostom, Faidallah, & Al-Saadi, 2011).

Unique Mechanisms of Action

Moreover, some derivatives have been found to inhibit tubulin polymerization, a mechanism distinct from that of common anticancer drugs like paclitaxel, indicating a unique pathway for cancer treatment (Zhang et al., 2007).

Mechanism of Action

Target of Action

Compounds with similar structures, such as triazole derivatives, are known to produce a variety of biological effects . They have structural characteristics that make it easier to bind with target molecules .

Mode of Action

It’s worth noting that triazole derivatives, which share structural similarities with this compound, are known to interact with their targets through hydrogen bonding . This interaction can lead to various biological effects .

Biochemical Pathways

Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations . This suggests that they may affect pathways related to these biological processes.

Result of Action

Given the biological effects of similar compounds, it can be inferred that this compound may have potential bioactive properties .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved through sustainable catalytic protocols , suggesting that environmental factors may play a role in the synthesis and potentially the action of this compound.

Properties

IUPAC Name |

methyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O5S/c1-27-14-5-4-13(10-15(14)28-2)16(17-18(25)24-20(30-17)21-11-22-24)23-8-6-12(7-9-23)19(26)29-3/h4-5,10-12,16,25H,6-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOLKBNIQQMRWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C2=C(N3C(=NC=N3)S2)O)N4CCC(CC4)C(=O)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-cyano-3-methylpyrido[1,2-a]benzimidazol-1-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2888577.png)

![9,9-Difluoro-3-oxa-7-aza-bicyclo[3.3.1]nonane hcl](/img/structure/B2888580.png)

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)

![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)

![1-(4-Chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazino]-1-ethanol](/img/structure/B2888596.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)

![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)